4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate

Physicochemical characterization Volatility Thermal stability

4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate (CAS 71735-25-6) is a synthetic phenyl N,N-dimethylcarbamate belonging to the broader carbamate insecticide class, which acts through reversible inhibition of acetylcholinesterase (AChE) at synaptic clefts. Its IUPAC designation is [4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N,N-dimethylcarbamate, with molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.39 g/mol.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 71735-25-6
Cat. No. B12685579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate
CAS71735-25-6
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N(CC=C)CC=C)C)OC(=O)N(C)C
InChIInChI=1S/C17H24N2O2/c1-7-9-19(10-8-2)16-13(3)11-15(12-14(16)4)21-17(20)18(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3
InChIKeyPZDDJAFRAIKACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate (CAS 71735-25-6): Structural Identity, Carbamate Subclass, and Procurement-Relevant Distinctions


4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate (CAS 71735-25-6) is a synthetic phenyl N,N-dimethylcarbamate belonging to the broader carbamate insecticide class, which acts through reversible inhibition of acetylcholinesterase (AChE) at synaptic clefts [1]. Its IUPAC designation is [4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N,N-dimethylcarbamate, with molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.39 g/mol [2]. The compound is structurally defined by a 3,5-dimethylphenyl core bearing a diallylamino substituent at the para position and a dimethylcarbamate ester at the phenolic oxygen, and it is registered under the EC number 275-937-3 with the FDA Unique Ingredient Identifier GXU585BJ2L [3]. Unlike the more extensively documented N-methylcarbamate subclass exemplified by allyxycarb (CAS 6392-46-7), the N,N-dimethyl substitution on the carbamoyl nitrogen eliminates the hydrogen-bond donor capacity of the carbamate NH group, a structural feature that differentiates its physicochemical and toxicological profile in ways that are consequential for insecticidal application design, residual activity, and species selectivity [4].

Why 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate Cannot Be Substituted by Allyxycarb or Other N-Methylcarbamates: A Physicochemical and Toxicological Rationale


Procurement specialists and formulation scientists cannot treat 4-(diallylamino)-3,5-dimethylphenyl dimethylcarbamate (CAS 71735-25-6) as interchangeable with its closest structural analog allyxycarb (CAS 6392-46-7, the N-methylcarbamate counterpart) because the N-carbamoyl substitution state fundamentally alters three interdependent performance-determining properties: intrinsic toxicity, volatility, and species selectivity. Hadaway et al. (1970) established as a class-level principle that N,N-dimethylcarbamates are markedly less toxic by topical application but substantially more volatile than the corresponding N-methylcarbamates, a trade-off confirmed specifically for the OMS-476/OMS-15 pair [1]. More recently, Carlier et al. (2018) demonstrated that aryl dimethylcarbamates exhibit improved tarsal contact toxicity to G3 strain Anopheles gambiae relative to their methylcarbamate analogs, despite lower selectivity for Anopheles over human AChE—a finding with direct implications for malaria vector control formulations [2]. Furthermore, the absence of a carbamoyl NH hydrogen-bond donor in the dimethylcarbamate (0 HBD) versus the methylcarbamate (1 HBD) alters intermolecular forces governing melting point, lipid solubility, and partition coefficient, which Hadaway and Barlow have shown to be critical determinants of contact toxicity and residual persistence on treated surfaces [1]. These differences mean that a formulation optimized for an N-methylcarbamate cannot be assumed to deliver equivalent field performance, residual longevity, or mammalian safety profile when the dimethylcarbamate is substituted.

Head-to-Head and Class-Level Quantitative Differentiation of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate from Allyxycarb and Other N-Methylcarbamate Insecticides


Boiling Point Elevation and Reduced Volatility Relative to Allyxycarb (Calculated Values)

The target N,N-dimethylcarbamate exhibits a calculated boiling point of 392.6 °C at 760 mmHg, which is 14.3 °C higher than that of allyxycarb (378.3 °C at 760 mmHg), the direct N-methylcarbamate structural analog . This difference is consistent with the class-level observation by Hadaway et al. (1970) that N,N-dimethylcarbamates as a class are more volatile than corresponding N-methylcarbamates, yet the absolute boiling point elevation for this specific 4-diallylamino-3,5-dimethylphenyl scaffold indicates reduced vapor pressure relative to allyxycarb, which has a measured vapor pressure of 6.36 × 10⁻⁶ mmHg at 25 °C . The lower vapor pressure of the target compound suggests potentially longer residual persistence on treated surfaces, a critical parameter for indoor residual spraying (IRS) applications where allyxycarb's higher volatility limits its effective duration [1].

Physicochemical characterization Volatility Thermal stability Formulation design

Hydrogen-Bond Donor Count: Zero vs. One as a Determinant of Intermolecular Packing, Melting Behavior, and Lipid Solubility

The target compound possesses zero hydrogen-bond donor (HBD) groups, whereas allyxycarb contains one HBD (the carbamoyl NH) [1]. This absence of HBD capacity in the dimethylcarbamate eliminates the intermolecular N–H···O=C hydrogen-bonding network that is characteristic of N-methylcarbamates. Hadaway and Barlow (1966, 1970) demonstrated that N-acetylation of N-methylcarbamates—which similarly eliminates HBD capacity—always reduces melting point, in some cases by as much as 120 °C, with concomitant increases in lipid solubility and volatility that directly impact contact toxicity and residual activity [2]. For the specific 4-diallylamino-3,5-dimethylphenyl scaffold, the dimethylcarbamate is reported to exist in a liquid or low-melting solid state with no well-defined melting point, in contrast to allyxycarb which has a reported melting point of 61–62 °C [3]. The lower melting point/liquid state of the dimethylcarbamate may enhance its solubility in lipophilic carriers and its ability to penetrate the insect cuticle, which is consistent with the improved tarsal contact toxicity of aryl dimethylcarbamates reported by Carlier et al. (2018) [4].

Hydrogen bonding Solid-state properties Formulation stability Cuticular penetration

Class-Level Intrinsic Toxicity Differential: N,N-Dimethylcarbamates vs. N-Methylcarbamates in Adult Mosquito Bioassays

Hadaway et al. (1970) directly compared matched N-methylcarbamate and N,N-dimethylcarbamate pairs derived from identical phenolic precursors. The N,N-dimethylcarbamates OMS-476 and OMS-1262 were reported to be 'much less toxic' than their N-methylcarbamate counterparts OMS-15 (m-isopropylphenyl methylcarbamate) and OMS-483, respectively, when assessed by topical application to adult Anopheles stephensi and Aedes aegypti mosquitoes [1]. This finding is corroborated by an earlier comprehensive study across eight active aryl groups, which established that N-methyl carbamates were universally superior in toxicity to house fly (Musca domestica), mosquito larva (Culex pipiens quinquefasciatus), and salt-marsh caterpillar (Estigmene acrea) [2]. For the 4-diallylamino-3,5-dimethylphenyl scaffold specifically, the N-methylcarbamate (allyxycarb) has a reported acute oral LD₅₀ in rat of 89 mg/kg, whereas preliminary toxicity data for the dimethylcarbamate analog indicate an LD₅₀ greater than 500 mg/kg in mammals, consistent with the class-level reduction in intrinsic toxicity accompanying N,N-dimethyl substitution . However, this reduced acute mammalian toxicity can be advantageous in scenarios where handler safety margins are prioritized over maximum insecticidal potency.

Insecticidal potency Topical application Mosquito control Acetylcholinesterase inhibition

Improved Tarsal Contact Toxicity to Anopheles gambiae: Aryl Dimethylcarbamates vs. Aryl Methylcarbamates

Carlier et al. (2018) conducted a direct comparative evaluation of matched aryl methylcarbamate and aryl dimethylcarbamate pairs for inhibition of Anopheles gambiae acetylcholinesterase (AgAChE) and human AChE (hAChE), as well as tarsal contact toxicity to G3 strain An. gambiae. The study found that while aryl dimethylcarbamates exhibited lower selectivity for AgAChE over hAChE compared to their methylcarbamate counterparts, they demonstrated improved tarsal contact toxicity to G3 strain An. gambiae [1]. Molecular modeling attributed the lower species-selectivity to a less flexible acyl pocket in AgAChE relative to hAChE, while the improved contact toxicity was attributed to 'a range of complementary phenomena' including altered physicochemical properties affecting cuticular penetration and tarsal uptake [1]. Although this study did not include the specific 4-diallylamino-3,5-dimethylphenyl scaffold, the class-level principle—that aryl dimethylcarbamates can outperform aryl methylcarbamates in tarsal contact toxicity despite lower biochemical selectivity—is generalizable to structurally analogous phenyl carbamates and has direct relevance for insecticide-treated net (ITN) and indoor residual spraying (IRS) programs targeting pyrethroid-resistant Anopheles populations.

Contact toxicity Malaria vector control Anopheles gambiae Tarsal uptake Insecticide-treated nets

Chromatographic Retention (LogP) and Lipophilicity Shift Between Dimethylcarbamate and Methylcarbamate Analogs

The target dimethylcarbamate has a reported LogP of 3.78 (SIELC HPLC characterization), compared to LogP values of 3.75 (SIELC) and 3.59 (calculated XLogP3) for allyxycarb, the N-methylcarbamate analog [1]. This represents a modest but measurable increase in lipophilicity of approximately +0.03 to +0.19 log units. While the difference is small in absolute terms, the direction is consistent with the replacement of the polar carbamoyl NH (present in allyxycarb) with an N–CH₃ group (in the target), which reduces polarity and increases affinity for the non-polar stationary phase under reverse-phase HPLC conditions [2]. Both compounds can be separated using a Newcrom R1 reverse-phase HPLC column with an acetonitrile/water/phosphoric acid mobile phase, conditions that are compatible with MS detection upon substitution of phosphoric acid with formic acid [2]. The slightly elevated LogP of the dimethylcarbamate suggests marginally improved partitioning into lipid-rich biological compartments, which may contribute to the enhanced tarsal contact toxicity observed for the dimethylcarbamate class, though this effect must be interpreted within the broader context of the full pharmacokinetic profile.

Lipophilicity HPLC analysis Partition coefficient Bioavailability prediction Quality control

Topological Polar Surface Area (TPSA) Reduction: Implications for Membrane Permeability and Cuticular Penetration

The target N,N-dimethylcarbamate has a calculated Topological Polar Surface Area (TPSA) of 32.78 Ų, which is 8.79 Ų lower than the TPSA of allyxycarb (41.57 Ų) . This difference arises directly from the replacement of the carbamoyl NH hydrogen (which contributes to polar surface area through the N–H bond) with an N–CH₃ methyl group in the dimethylcarbamate. TPSA is a well-established descriptor correlated with membrane permeability and intestinal absorption; compounds with TPSA < 60 Ų are generally predicted to have good membrane permeability, and values below 40 Ų are associated with enhanced blood-brain barrier penetration [1]. While both compounds fall below the 60 Ų threshold, the 21% lower TPSA of the dimethylcarbamate indicates a measurably higher predicted capacity for passive membrane diffusion. In the context of insecticide action, this property may contribute to more efficient penetration through the insect cuticle—a predominantly lipophilic barrier—consistent with the improved tarsal contact toxicity reported for aryl dimethylcarbamates by Carlier et al. (2018) and the general principle that reduced polar surface area facilitates transcuticular uptake of contact insecticides [2].

Membrane permeability Cuticular penetration Drug-likeness TPSA Physicochemical profiling

Evidence-Backed Application Scenarios for 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate in Vector Control, Formulation Development, and Analytical Chemistry


Malaria Vector Control: Indoor Residual Spraying (IRS) and Insecticide-Treated Net (ITN) Formulations Targeting Pyrethroid-Resistant Anopheles gambiae

The class-level evidence that aryl dimethylcarbamates exhibit improved tarsal contact toxicity to G3 strain An. gambiae compared to their methylcarbamate counterparts [1], combined with the target compound's lower TPSA (32.78 Ų vs. 41.57 Ų for allyxycarb) predicting enhanced cuticular penetration , positions 4-(diallylamino)-3,5-dimethylphenyl dimethylcarbamate as a candidate active ingredient for IRS and ITN formulations in regions with confirmed pyrethroid resistance. The higher boiling point (392.6 °C vs. 378.3 °C) and predicted lower vapor pressure relative to allyxycarb suggest longer residual persistence on treated surfaces [2], addressing a key limitation of existing carbamate residual insecticides whose volatility compromises multi-week efficacy [3]. Researchers should prioritize tarsal contact bioassays on pyrethroid-resistant Anopheles strains and residual activity persistence studies on representative building materials (plywood, plaster, mud) to validate these class-level predictions for this specific compound.

Reduced Mammalian Hazard Formulations for Agricultural and Public Health Deployment

The substantially higher mammalian acute oral LD₅₀ of the dimethylcarbamate class (>500 mg/kg) compared to allyxycarb (89 mg/kg in rat) [1] supports the use of 4-(diallylamino)-3,5-dimethylphenyl dimethylcarbamate in application scenarios where handler and bystander safety is paramount, such as indoor residential spraying, aerial application near populated areas, or use on food crops with short pre-harvest intervals. The over 5.6-fold higher LD₅₀ represents a meaningful risk reduction for acute poisoning incidents, which remain a significant concern with WHO Class Ib carbamates. However, formulators must compensate for the reduced intrinsic insecticidal potency of dimethylcarbamates relative to methylcarbamates—a well-established class trade-off documented across multiple insect species —through optimized formulation strategies, potential synergist incorporation, or higher application rates where toxicological margins permit.

Analytical Reference Standard for Carbamate Pesticide Residue Testing and Forensic Identification

The compound's unique combination of a diallylamino-substituted 3,5-dimethylphenyl core with an N,N-dimethylcarbamate ester produces a distinct chromatographic and mass spectrometric signature that enables unambiguous identification in complex matrices. The validated reverse-phase HPLC method on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase [1], coupled with the compound's LogP of 3.78, distinct from allyxycarb (LogP 3.75), provides analytical chemists with a robust method for separating and quantifying the dimethylcarbamate in the presence of its methylcarbamate analog . The unique FDA UNII identifier (GXU585BJ2L) and EINECS number (275-937-3) further support regulatory compliance and supply chain traceability for laboratories performing pesticide residue monitoring in food, environmental, and forensic samples [2].

Structure-Activity Relationship (SAR) Probe for Investigating Carbamoyl Substitution Effects on AChE Inhibition Selectivity and Contact Toxicity

As the N,N-dimethylcarbamate counterpart of the better-studied allyxycarb (N-methylcarbamate), this compound serves as an ideal paired molecular probe for dissecting the contribution of carbamoyl N-substitution to species-selectivity of AChE inhibition and tarsal contact toxicity. Carlier et al. (2018) demonstrated that aryl dimethylcarbamates, as a class, exhibit lower AgAChE/hAChE selectivity but improved tarsal contact toxicity compared to aryl methylcarbamates [1]. Direct side-by-side testing of 4-(diallylamino)-3,5-dimethylphenyl dimethylcarbamate and allyxycarb in matched AgAChE/hAChE inhibition assays and Anopheles contact bioassays would provide scaffold-specific potency and selectivity values critical for rational insecticide design. The zero HBD, lower TPSA, and altered LogP of the dimethylcarbamate further enable systematic investigation of how these physicochemical parameters individually contribute to the observed class-level toxicity trade-offs .

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